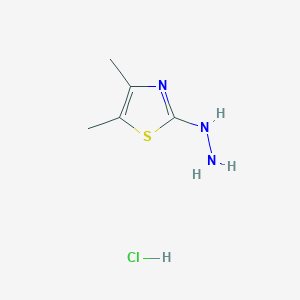
BOTULINUS TOXIN F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botulinum toxin, also known as BoNT, is a poisonous protein produced by Clostridium botulinum and several closely related species of bacteria . It’s the most poisonous neurotoxin known, blocking the neurotransmitter acetylcholine and causing muscle paralysis . This neurotoxin has therapeutic and cosmetic applications .
Synthesis Analysis
The manufacturing process of botulinum neurotoxin is similar to what is used historically to produce wine and other biologic products . The production of BoNTs depends on the growth-phase and is under the control of positive and negative regulatory elements at the intracellular level .Molecular Structure Analysis
BoNTs are traditionally classified into seven major serotypes (BoNT/A-G) . They consist of two chains (L, 50 kDa and H, 100 kDa) linked by a single SS bridge . They are initially produced as a single polypeptide known as the pro-toxin .Chemical Reactions Analysis
BoNTs bind irreversibly to the presynaptic surface of cholinergic nerve terminals, which results in the inhibition of acetylcholine release, thereby inducing muscle weakness . The toxins enter the neuron by endocytosis and then interact with the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) apparatus to disrupt acetylcholine release .Physical and Chemical Properties Analysis
BoNTs are a large family of bacterial protein toxins responsible for the animal and human neuroparalytic disease botulism . They are produced by bacteria of the genus Clostridia, but other bacteria of different classes may have the gene coding for BoNT or BoNT-like toxins .Mecanismo De Acción
BoNTs target peripheral nerve terminals by a unique mode of binding and enter into their cytosol where they cleave SNARE proteins, thus inhibiting the neurotransmitter release . The specificity and rapidity of binding, which limits the anatomical area of its neuroparalytic action, and its reversible action make BoNT a valuable pharmaceutical to treat neurological and non-neurological diseases .
Direcciones Futuras
There is still dynamic and rapid development in BT’s therapeutic applications and its drug development . New projects are trying to develop new liquid preparations or to manufacture liquid formulations of existing BT drugs . The biggest challenge is bringing BT therapy to those who need it, which may require changes in current high-price business models .
Propiedades
Número CAS |
107231-15-2 |
|---|---|
Fórmula molecular |
C14H24CoN2O6S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




